molecular formula C17H15N3O4 B14982352 4-methoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide

4-methoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide

Cat. No.: B14982352
M. Wt: 325.32 g/mol
InChI Key: TXJGVGGIEGRBKJ-UHFFFAOYSA-N
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Description

4-methoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide is an organic compound with the molecular formula C16H15N3O4 This compound belongs to the class of benzamides and is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-methoxyphenylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized with cyanogen bromide to yield the 1,2,4-oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with 4-methoxybenzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of amine derivatives of the oxadiazole ring.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-methoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the oxadiazole ring.

    4-methoxy-N-(4-methylbenzyl)benzamide: Contains a methyl group instead of the oxadiazole ring.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains an amino group instead of the oxadiazole ring.

Uniqueness

The presence of the 1,2,4-oxadiazole ring in 4-methoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide imparts unique biological activities and chemical reactivity compared to similar compounds. This structural feature enhances its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

4-methoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C17H15N3O4/c1-22-13-7-3-11(4-8-13)15(21)18-17-19-16(24-20-17)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,18,20,21)

InChI Key

TXJGVGGIEGRBKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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